molecular formula C13H13NO4 B2461990 2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 137247-87-1

2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2461990
CAS No.: 137247-87-1
M. Wt: 247.25
InChI Key: PZJIUMRRAXHPLT-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, commonly referred to as 2-Butyldioxoindoline-5-carboxylic acid (2-BDICA), is a heterocyclic organic compound that is widely used in organic synthesis and scientific research. It is a five-membered ring compound with a carboxylic acid group at the 5-position. 2-BDICA has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Heparanase Inhibition

A class of compounds including 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as inhibitors of the enzyme heparanase. These compounds, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrate potent inhibitory activity and high selectivity. They also exhibit anti-angiogenic effects, which may contribute to their potential as therapeutic agents (Courtney et al., 2004).

Chemical Synthesis and Transformations

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, related to the chemical structure , has been synthesized and transformed through reactions with amines and hydrazines. These processes yield amino-substituted products and contribute to the development of new chemical compounds (Bevk et al., 2001).

Organotin(IV) Carboxylates

The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic and benzoic acids, including compounds similar to 2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, has been explored. These reactions result in complexes that form 1D molecular chains and exhibit interesting thermal stabilities. Such studies enhance our understanding of molecular interactions and the formation of supramolecular structures (Liu et al., 2011).

Development of Integrin Antagonists

The synthesis of integrin antagonists using 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives has been reported. This involves a series of chemical reactions leading to the formation of compounds with potential biological significance (Deng et al., 2003).

Novel Macrocyclic Organotin(IV) Carboxylates

Research into macrocyclic organotin(IV) carboxylates has led to the creation of compounds containing this compound derivatives. These compounds exhibit unique 3D architectures and potential antitumor activity, contributing to the field of medicinal chemistry (Xiao et al., 2014).

Electrochemical Sensor Development

The use of compounds related to this compound in the development of electrochemical sensors for DNA hybridization has been explored. This research is significant in the field of biosensors and bioelectronics (Cha et al., 2003).

Synthesis of Antimicrobial Agents

The synthesis of phthalyl substituted imidazolones and Schiff bases from derivatives of this compound has been investigated for their antimicrobial properties. This research contributes to the development of new antimicrobial compounds (Sah et al., 2011).

Properties

IUPAC Name

2-butan-2-yl-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-7(2)14-11(15)9-5-4-8(13(17)18)6-10(9)12(14)16/h4-7H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIUMRRAXHPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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